molecular formula C15H14ClFN4O2 B2397986 N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1909539-33-8

N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2397986
CAS No.: 1909539-33-8
M. Wt: 336.75
InChI Key: KJGZQSDVZGDDKM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide is a chemical compound known for its significant applications in medicinal chemistry. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, a morpholine ring, and a pyrimidine carboxamide structure. It has been studied for its potential therapeutic effects, particularly in the treatment of various cancers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction.

    Attachment of the Phenyl Ring: The phenyl ring with chloro and fluoro substituents is attached through a coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound often involve optimization of the synthetic route to improve yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the process may be scaled up using continuous flow chemistry to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide has been extensively studied for its applications in various fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biological studies to understand its interaction with cellular components.

    Medicine: It has shown potential as an anticancer agent, particularly in targeting specific cancer cell lines.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide is unique due to its specific combination of functional groups and its potent biological activity. Its ability to selectively target cancer cells while minimizing effects on normal cells makes it a promising candidate for further development in cancer therapy.

Biological Activity

N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide is a synthetic compound belonging to the class of pyrimidine derivatives. Its unique molecular structure and functional groups suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Molecular Formula : C13_{13}H13_{13}ClF N3_{3}O
  • Molecular Weight : 285.71 g/mol
  • Key Functional Groups :
    • Pyrimidine ring
    • Morpholine group
    • Chloro and fluoro substituents on the phenyl ring

This compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in inflammatory pathways.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes. By inhibiting these enzymes, it reduces the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, which are crucial in inflammatory responses .
  • Molecular Interactions : Molecular docking studies indicate that this compound interacts favorably with the active sites of target proteins, forming essential hydrogen bonds and hydrophobic interactions. This interaction is vital for its mechanism of action and optimizing its efficacy against inflammatory diseases .

Anti-inflammatory Activity

Research has demonstrated that this compound significantly inhibits the production of NO in macrophage cells stimulated by lipopolysaccharides (LPS).

  • Case Study : In vitro studies using RAW 264.7 macrophage cells showed that the compound reduced iNOS and COX-2 mRNA expression levels, indicating a strong anti-inflammatory effect at non-cytotoxic concentrations .

Anticancer Potential

The compound's structural similarities to known anticancer agents suggest potential applications in cancer therapy.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that this compound exhibits distinct biological activities due to its specific substitution pattern.

Compound NameKey ActivityIC50_{50} (µM)Notes
N-cyclohexyl-6-morpholinopyrimidine-4-carboxamideAnti-inflammatory5.0Inhibits NOS and COX
AA-115/APG-115MDM2 Inhibition<1Potent anticancer activity
V4 (derivative)Anti-inflammatory2.0Strong NO inhibition

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN4O2/c16-11-7-10(1-2-12(11)17)20-15(22)13-8-14(19-9-18-13)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGZQSDVZGDDKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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